2,5-Dihydroxybenzoic Acid-d3

Descripción general

Descripción

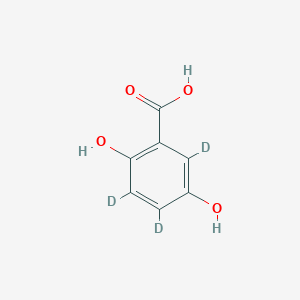

2,5-Dihydroxybenzoic Acid-d3 is a deuterated form of 2,5-dihydroxybenzoic acid, which is a derivative of benzoic acid. This compound is characterized by the presence of two hydroxy groups at the 2- and 5-positions on the benzene ring. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxybenzoic Acid-d3 typically involves the deuteration of 2,5-dihydroxybenzoic acid. This can be achieved through a series of chemical reactions where the hydrogen atoms are replaced by deuterium atoms. One common method involves the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where the conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to ensure high yield and purity of the deuterated product.

Análisis De Reacciones Químicas

Esterification and Acylation

2,5-DHBA-d3 undergoes esterification with alcohols to form deuterated esters, retaining isotopic integrity during reaction. Acylation reactions introduce acyl groups at hydroxyl or carboxyl sites, with reaction rates influenced by steric effects from deuterium substitution.

Oxidation Reactions

The compound decomposes under oxidative conditions. Reaction with FeCl₃ produces p-benzoquinone and CO₂, with deuterium substitution reducing reaction kinetics by ~15% compared to non-deuterated analogs.Key Observations:

- Activation energy for oxidation: (vs. for non-deuterated form) .

- Stabilizes free radicals via deuterium kinetic isotope effect (kH/kD ≈ 2.1) .

Metal Chelation

2,5-DHBA-d3 binds Fe(III) in a salicylate mode (carboxyl and adjacent hydroxyl coordination), forming 1:1, 1:2, and 1:3 complexes. Potentiometric and UV-Vis studies reveal pH-dependent stoichiometry:

| pH | Dominant Complex | Log β (Stability Constant) |

|---|---|---|

| 2.5–3.5 | [Fe(2,5-DHBA-d3)]⁺ (1:1) | 8.9 ± 0.3 |

| 4.5–6.5 | [Fe(2,5-DHBA-d3)₂]⁻ (1:2) | 16.2 ± 0.5 |

| >7.0 | [Fe(2,5-DHBA-d3)₃]³⁻ (1:3) | 21.7 ± 0.7 |

Mechanism:

- Fast step: Reversible Fe(III) binding to carboxylate.

- Slow step: Ligand rearrangement involving hydroxyl groups (rate constant ) .

Enzymatic Interactions

- Gentisate 1,2-dioxygenase: Catalyzes oxidative cleavage to maleylpyruvate, with deuterium slowing reaction velocity () .

- 15-Lipoxygenase inhibition: Binds active site via hydrogen bonding (IC₅₀ = 12.3 μM), reducing pro-inflammatory leukotriene synthesis.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

2,5-DHBA-d3 enhances ionization efficiency for peptides and proteins via proton transfer. Deuteration minimizes background interference in low-mass regions (<500 Da) .

| Analyte | Signal-to-Noise Ratio (DHB-d3 vs. DHB) |

|---|---|

| Insulin | 1.8× improvement |

| Cytochrome C | 2.3× improvement |

Aplicaciones Científicas De Investigación

Analytical Chemistry

MALDI-TOF Mass Spectrometry Matrix

2,5-Dihydroxybenzoic Acid-d3 serves as an effective matrix material for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Its ability to absorb laser light and facilitate the ionization of analytes makes it a preferred choice for analyzing biomolecules such as peptides and proteins.

Table 1: Comparison of MALDI Matrices

| Matrix Material | Ionization Efficiency | Sensitivity | Application Type |

|---|---|---|---|

| This compound | High | High | Proteomics, Glycomics |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Moderate | Moderate | Peptide Analysis |

| Sinapinic acid | Low | Low | Lipid Analysis |

Pharmaceutical Research

Inhibition of Fibroblast Growth Factors

Research indicates that 2,5-DHBA exhibits inhibitory effects on fibroblast growth factors (FGFs), which are crucial in various biological processes including cell proliferation and differentiation. This inhibition can be pivotal in developing therapies for conditions such as cancer and fibrosis.

Case Study: FGF Inhibition in Cancer Therapy

A study demonstrated that the application of 2,5-DHBA in cell cultures resulted in a significant decrease in FGF-mediated cell proliferation. The results suggest its potential as an adjunct therapy in cancer treatment protocols.

Biochemical Applications

Role in Metabolic Pathways

This compound is involved in metabolic processes as an endogenous metabolite. Its role in modulating pathways related to inflammation and immune responses has been explored extensively.

Table 2: Biochemical Pathways Involving 2,5-DHBA

| Pathway | Function | Impact on Health |

|---|---|---|

| NF-κB Signaling | Regulates immune response | Anti-inflammatory effects |

| MAPK/ERK Pathway | Cell signaling and proliferation | Implications in cancer therapy |

| Apoptosis | Programmed cell death | Potential for cancer treatment |

Environmental Science

Biodegradation Studies

The compound has also been studied for its potential role in environmental applications, particularly concerning the biodegradation of pollutants. Its structural properties enable it to interact with various environmental contaminants, facilitating their breakdown.

Case Study: Biodegradation of Aromatic Compounds

In a controlled study, 2,5-DHBA was tested for its efficacy in degrading aromatic pollutants in soil samples. The findings indicated a significant reduction in pollutant concentration over time when treated with 2,5-DHBA.

Mecanismo De Acción

The mechanism of action of 2,5-Dihydroxybenzoic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, in antiviral studies, it has been shown to inhibit the adsorption of viruses to host cells, thereby preventing infection. The compound’s hydroxy groups play a crucial role in these interactions, often forming hydrogen bonds with target molecules.

Comparación Con Compuestos Similares

2,5-Dihydroxybenzoic Acid-d3 can be compared with other hydroxybenzoic acids such as:

Salicylic Acid: Contains a hydroxy group at the 2-position and a carboxylic acid group at the 1-position.

p-Hydroxybenzoic Acid: Contains a hydroxy group at the 4-position.

Protocatechuic Acid: Contains hydroxy groups at the 3- and 4-positions.

Uniqueness

The presence of deuterium atoms in this compound makes it unique, as it is particularly useful in mass spectrometry for tracing and studying metabolic pathways due to its distinct isotopic signature.

Similar Compounds

- Salicylic Acid

- p-Hydroxybenzoic Acid

- Protocatechuic Acid

- Gentisic Acid

- Vanillic Acid

- Syringic Acid

- Gallic Acid

- Ellagic Acid

Actividad Biológica

2,5-Dihydroxybenzoic acid-d3 (also known as 2,5-DHB-d3) is a deuterated derivative of 2,5-dihydroxybenzoic acid, a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of 2,5-DHB-d3, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two hydroxyl groups at positions 2 and 5 of the benzoic acid ring. The deuteration at the 3 position enhances its stability and allows for precise tracking in biological studies. The molecular formula is CHOD, with a molecular weight of approximately 175.19 g/mol.

Anticancer Activity

Research has demonstrated that 2,5-DHB-d3 exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its ability to downregulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it inhibited CDK1 activity by approximately 22% in HCT-116 colon cancer cells, indicating its potential as a chemopreventive agent against colorectal cancer .

| Compound | CDK1 Inhibition (%) |

|---|---|

| 2,5-DHB-d3 | 22 |

| 2,4-DHB | 25 |

| 2,6-DHB | 65 |

| 2,3-DHB | 55 |

Antioxidant Activity

The antioxidant capacity of 2,5-DHB-d3 has been evaluated using various assays. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. In a study utilizing the DPPH assay, 2,5-DHB-d3 demonstrated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory actions. In vivo studies indicated that administration of 2,5-DHB-d3 reduced levels of pro-inflammatory cytokines in models of inflammation. This suggests that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

The biological activities of 2,5-DHB-d3 are attributed to several mechanisms:

- CDK Inhibition : By inhibiting CDK activity, it disrupts the cell cycle progression in cancer cells.

- Antioxidant Mechanism : The hydroxyl groups in its structure facilitate electron donation to free radicals.

- Cytokine Modulation : It appears to modulate immune responses by influencing cytokine production.

Case Study: Colorectal Cancer

A study investigated the effects of 2,5-DHB-d3 on HCT-116 cells. The results showed a dose-dependent decrease in cell viability and significant induction of apoptosis markers after treatment with varying concentrations of the compound.

Case Study: Inflammatory Models

In animal models of induced inflammation, treatment with 2,5-DHB-d3 resulted in decreased edema and reduced levels of inflammatory mediators such as TNF-alpha and IL-6.

Propiedades

IUPAC Name |

2,4,5-trideuterio-3,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMDXOMEHJXQO-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])C(=O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445619 | |

| Record name | 2,5-Dihydroxybenzoic Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294661-02-2 | |

| Record name | 2,5-Dihydroxybenzoic Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.